molecular formula C13H16BrNO B1382236 3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde CAS No. 1698473-77-6

3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Cat. No.: B1382236
CAS No.: 1698473-77-6
M. Wt: 282.18 g/mol
InChI Key: SQVZCTDNCOVPQK-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C13H16BrNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a 4-methylpiperidin-1-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring of 4-methylpiperidin-1-ylbenzaldehyde under controlled conditions . The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid.

    Reduction: 3-Bromo-4-(4-methylpiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the piperidinyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(piperidin-1-yl)benzaldehyde: Similar structure but without the methyl group on the piperidine ring.

    4-Bromo-3-(4-methylpiperidin-1-yl)benzaldehyde: Similar structure but with different substitution positions.

    3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid: Oxidized form of the compound.

Uniqueness

3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is unique due to the presence of both the bromine atom and the 4-methylpiperidin-1-yl group, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research applications.

Properties

IUPAC Name

3-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-10-4-6-15(7-5-10)13-3-2-11(9-16)8-12(13)14/h2-3,8-10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVZCTDNCOVPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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